Cas no 886927-08-8 (2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide)

2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a thiophene moiety and an acetamide group with a 2-fluorophenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the amino and thiophene groups may enhance binding affinity, while the fluorophenyl moiety could influence pharmacokinetic properties. Its triazole-thiophene hybrid architecture offers opportunities for further derivatization, making it a versatile intermediate in drug discovery. The compound's balanced lipophilicity and hydrogen-bonding capacity may contribute to favorable solubility and bioavailability profiles. Further research is warranted to explore its specific applications.
2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide structure
886927-08-8 structure
Product name:2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide
CAS No:886927-08-8
MF:C14H12FN5OS2
MW:349.40638256073
CID:5483589
PubChem ID:7295359

2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
    • STL283833
    • MLS001237432
    • SMR000811903
    • F2649-0261
    • 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
    • CHEMBL1892714
    • 886927-08-8
    • AKOS016368680
    • 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
    • HMS3010F15
    • 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide
    • Inchi: 1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
    • InChI Key: ZONLCTDADGEGMB-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=CC=1F)=O)C1=NN=C(C2=CC=CS2)N1N

Computed Properties

  • Exact Mass: 349.04673053g/mol
  • Monoisotopic Mass: 349.04673053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 139Ų

2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2649-0261-3mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2649-0261-30mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2649-0261-4mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2649-0261-15mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2649-0261-50mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2649-0261-10μmol
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2649-0261-1mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2649-0261-25mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2649-0261-20mg
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2649-0261-20μmol
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
886927-08-8 90%+
20μl
$79.0 2023-05-16

Additional information on 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide

Comprehensive Overview of 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide (CAS No. 886927-08-8)

The compound 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide (CAS No. 886927-08-8) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a 1,2,4-triazole core, thiophene moiety, and fluorophenyl group makes it a promising candidate for various applications, particularly in drug discovery and material science. Researchers are increasingly exploring its potential due to its versatile reactivity and binding properties.

One of the most intriguing aspects of this compound is its heterocyclic scaffold, which is known to exhibit a wide range of biological activities. The presence of the 4-amino-1,2,4-triazole ring enhances its ability to interact with biological targets, while the thiophen-2-yl group contributes to its electronic and steric properties. The 2-fluorophenyl acetamide tail further modulates its solubility and pharmacokinetic profile, making it a subject of interest for medicinal chemists.

In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine and targeted therapies. 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide aligns with this trend, as its structure suggests potential interactions with key enzymes and receptors. Computational studies and molecular docking simulations have highlighted its affinity for certain protein binding sites, sparking further experimental investigations.

Another area of growing interest is the compound's potential role in antimicrobial and antifungal applications. The triazole-thiophene hybrid structure is reminiscent of known bioactive agents, raising questions about its efficacy against resistant strains. Researchers are actively evaluating its structure-activity relationship (SAR) to optimize its therapeutic potential. This aligns with the global focus on combating antibiotic resistance, a hot topic in both academic and industrial circles.

From a synthetic chemistry perspective, the preparation of 886927-08-8 involves multi-step reactions, including cyclization and sulfanyl incorporation. The choice of reagents and conditions can significantly impact yield and purity, making process optimization a critical area of study. Recent publications have explored greener synthetic routes, reflecting the broader shift toward sustainable chemistry practices.

The compound's physicochemical properties, such as logP, solubility, and stability, are also under scrutiny. These factors are crucial for its formulation and delivery in potential therapeutic applications. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize and validate its structure, ensuring reproducibility in research settings.

Beyond pharmaceuticals, 2-{4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide has potential applications in material science. Its conjugated system and electron-rich heterocycles make it a candidate for organic electronics, such as OLEDs or sensors. This interdisciplinary appeal underscores its versatility and broadens its research relevance.

In summary, CAS No. 886927-08-8 represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity position it as a valuable tool for addressing contemporary challenges in drug development and material innovation. As research progresses, this compound is likely to remain a focal point for scientists seeking to unlock its full potential.

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